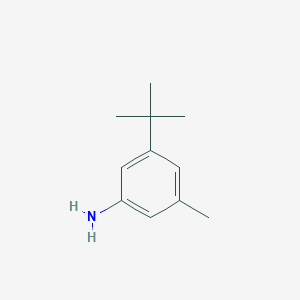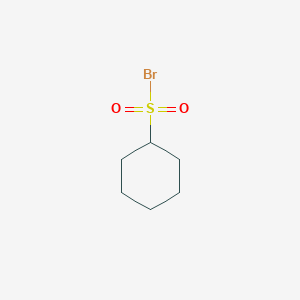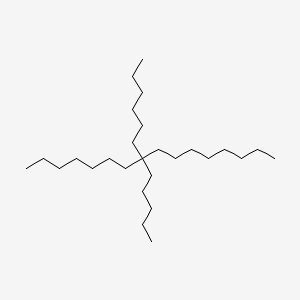
4-(5-Bromo-2-furanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-furanyl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromo-2-furanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-furanyl)pyridine typically involves the bromination of 2-furanyl pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-furanylboronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-2-furanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalyst, arylboronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene), inert atmosphere.
Heck Reaction: Palladium catalyst, alkene, base (e.g., triethylamine), solvent (e.g., DMF), inert atmosphere.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, alkyne, base (e.g., triethylamine), solvent (e.g., THF), inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Coupling Products: Formation of biaryl or aryl-alkyne compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-2-furanyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-2-furanyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various binding interactions. The presence of the bromine atom and the furan ring can influence the compound’s binding affinity and selectivity for its target. Additionally, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Bromo-2-methylpyridin-3-yl)furan: Similar structure but with a methyl group instead of a furan ring.
4-(5-Bromo-2-furanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
4-(5-Bromo-2-furanyl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
4-(5-Bromo-2-furanyl)pyridine is unique due to the combination of the pyridine and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
55484-32-7 |
|---|---|
Molekularformel |
C9H6BrNO |
Molekulargewicht |
224.05 g/mol |
IUPAC-Name |
4-(5-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H |
InChI-Schlüssel |
DFWGKXSKJRZIIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)






![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)


